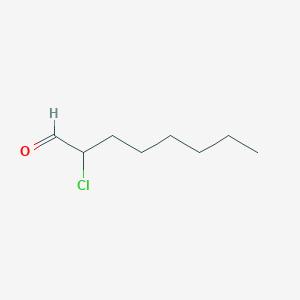
2-Chlorooctanal
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 2-Chlorooctanal consists of 8 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . It contains a total of 24 bonds, including 9 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 aldehyde (aliphatic) .Physical And Chemical Properties Analysis
2-Chlorooctanal is a liquid . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
1. Asymmetric Synthesis
The compound 2-Chlorooctanal has applications in asymmetric synthesis, as seen in the study of the synthesis of (2R,3S)-2,3-Epoxyoctanal, a key intermediate of 14,15-Leukotriene A4. This synthesis involves asymmetric reduction and successive chemical transformations, highlighting its importance in organic synthesis (Tsuboi, Furutani, & Takeda, 1987).
2. Photocatalytic Degradation of Chlorophenols
2-Chlorooctanal is also relevant in environmental chemistry, specifically in the photocatalytic degradation of chlorophenols. A study on the degradation of chlorophenols using titanium dioxide doped with copper sulfate under visible light illustrates this application. This research is significant for understanding the fate of chlorophenols in the environment and their degradation under natural light conditions (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
3. Vibrational Analysis in Organic Compounds
In the field of physical chemistry, 2-Chlorooctanal is used for understanding the vibrational characteristics of organic compounds. A study on 1-Chlorooctane, a related compound, involved Fourier transform infrared and Raman spectra analysis to explore the vibrational properties of chloro-alkanes. This research is crucial for understanding the molecular structure and behavior of similar organic compounds (Singh, Jaggi, & Singh, 2010).
4. Chemosensor Development
Another application of chlorinated organic compounds related to 2-Chlorooctanal is in the development of chemosensors. A study on the creation of a colorimetric and fluorescent chemosensor for detecting Cu2+ in aqueous solutions and living cells highlights this application. The research demonstrates the potential for developing sensitive detection systems for metal ions, which has implications in environmental monitoring and biomedical applications (Zhao et al., 2009).
Safety and Hazards
The safety data sheet for a similar compound, 2-Chlorobutane, indicates that it is a highly flammable liquid and vapor . It’s reasonable to assume that 2-Chlorooctanal may have similar hazards given its structural similarity to 2-Chlorobutane. Proper safety measures should be taken when handling such compounds.
Mecanismo De Acción
Target of Action
Like many aldehydes, it may interact with various biological macromolecules, such as proteins and nucleic acids, altering their structure and function .
Mode of Action
This could lead to the formation of covalent adducts, potentially altering the function of biomolecules .
Biochemical Pathways
They play a crucial role in numerous metabolic pathways, including glycolysis and the citric acid cycle .
Pharmacokinetics
It may undergo metabolism primarily in the liver, potentially through oxidation to the corresponding carboxylic acid or reduction to the corresponding alcohol .
Result of Action
It can be inferred that the interaction of 2-chlorooctanal with biological macromolecules could potentially lead to alterations in their structure and function, which could have various downstream effects depending on the specific targets involved .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chlorooctanal. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Furthermore, the biological environment within the body, including the presence of various enzymes and other biomolecules, can influence its absorption, distribution, metabolism, and excretion .
Propiedades
IUPAC Name |
2-chlorooctanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO/c1-2-3-4-5-6-8(9)7-10/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBIXKAZMUYACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512921 | |
| Record name | 2-Chlorooctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20334-54-7 | |
| Record name | 2-Chlorooctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



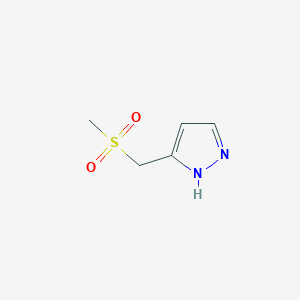
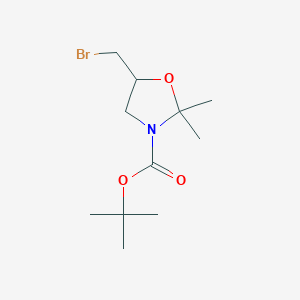
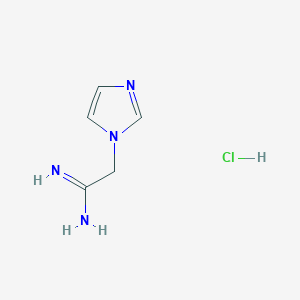
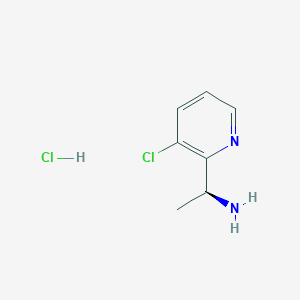


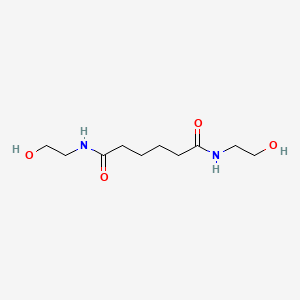
![(3S,3Ar,9aS)-1-benzyl-3-phenyl-3,3a,4,6,7,8,9,9a-octahydro-2H-pyrrolo[3,2-b]azocin-5-one](/img/structure/B1653816.png)


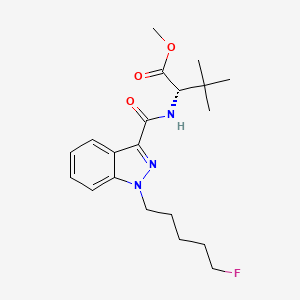
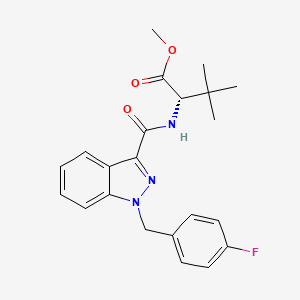

![Quinoline, 1-benzoyl-2-[4-(diethylamino)phenyl]-1,2-dihydro-](/img/structure/B1653827.png)